molecular formula C24H32N6O8S B14194912 L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid CAS No. 845509-86-6

L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid

Cat. No.: B14194912
CAS No.: 845509-86-6
M. Wt: 564.6 g/mol
InChI Key: YRJOMAWHPLIAKU-DKIMLUQUSA-N
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Description

L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid is a tetrapeptide composed of four amino acids: L-asparagine, L-methionine, L-tryptophan, and L-aspartic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of biosensors and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    L-Asparaginyl-L-phenylalanine: Another tetrapeptide with different amino acid composition.

    L-Asparaginyl-L-tryptophyl-L-lysyl-L-tryptophyl: A peptide with a similar structure but different sequence.

Uniqueness

L-Asparaginyl-L-methionyl-L-tryptophyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of L-asparagine, L-methionine, L-tryptophan, and L-aspartic acid allows for unique interactions with enzymes and other biomolecules, making it valuable in various research and industrial contexts.

Properties

CAS No.

845509-86-6

Molecular Formula

C24H32N6O8S

Molecular Weight

564.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C24H32N6O8S/c1-39-7-6-16(28-21(34)14(25)9-19(26)31)22(35)29-17(23(36)30-18(24(37)38)10-20(32)33)8-12-11-27-15-5-3-2-4-13(12)15/h2-5,11,14,16-18,27H,6-10,25H2,1H3,(H2,26,31)(H,28,34)(H,29,35)(H,30,36)(H,32,33)(H,37,38)/t14-,16-,17-,18-/m0/s1

InChI Key

YRJOMAWHPLIAKU-DKIMLUQUSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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